Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidinyl group through an aminoacetyl linkage. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
Formation of the aminoacetyl intermediate: The 3-(trifluoromethyl)benzoyl chloride is then reacted with glycine to form the aminoacetyl intermediate.
Coupling with pyrrolidine: The aminoacetyl intermediate is coupled with (3S)-pyrrolidine under basic conditions to form the desired product.
Esterification: Finally, the product is esterified with tert-butyl alcohol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, methyl ester
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, ethyl ester
- Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, propyl ester
Uniqueness
The uniqueness of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its solubility, stability, and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, also known as CS-0012461, is a complex organic compound with significant biological activity. Its unique structural features contribute to its potential applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F3N3O3. It contains a trifluoromethyl group attached to a benzoyl moiety, a pyrrolidine ring, and a tert-butyl ester group. These components enhance its lipophilicity and reactivity, influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H18F3N3O3 |
Molecular Weight | 339.32 g/mol |
CAS Number | 857650-89-6 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively bind to enzymes or receptors. This interaction can modulate various biological processes, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that carbamic acid derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
- Neuroprotective Effects : It has been investigated for its potential role in modulating neurotransmitter systems.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects through modulation of cytokine production.
Case Studies and Research Findings
-
Antiproliferative Effects :
A study evaluated the antiproliferative activity of carbamic acid derivatives in several cancer cell lines (L1210, CEM, HeLa). The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values ranging from 9.6 μM to 41 μM across different cell lines . -
Enzyme Inhibition :
Research on NAAG peptidase inhibitors has shown that compounds similar to carbamic acid can increase extracellular NAAG levels, demonstrating potential in treating neurological disorders . This suggests that carbamic acid may also influence similar pathways. -
Pharmacokinetic Studies :
The unique structure of the compound allows it to exhibit favorable pharmacokinetic properties, enhancing its bioavailability and therapeutic potential .
Applications in Drug Development
Due to its biological activity, carbamic acid is being explored as a lead compound for drug development targeting specific diseases such as cancer and neurodegenerative disorders. Its structural complexity offers avenues for further modification to enhance efficacy and reduce toxicity.
Properties
Molecular Formula |
C19H24F3N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
GMEDYAHVPDSLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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